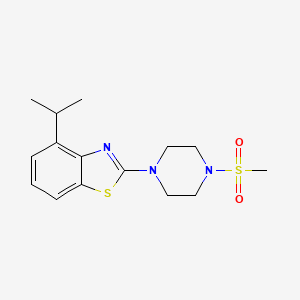

![molecular formula C21H25N7O B6476001 2-methyl-3-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline CAS No. 2640830-91-5](/img/structure/B6476001.png)

2-methyl-3-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-methyl-3-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline” is a complex organic molecule. It contains several functional groups including a quinoxaline ring, a piperazine ring, a pyridazine ring, and a morpholine ring .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific reactions used .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the arrangement of these groups in the molecule .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the nitrogen atoms in the piperazine and morpholine rings could potentially act as nucleophiles in reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Aplicaciones Científicas De Investigación

2-methyl-3-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline has a variety of applications in the scientific research field. It has been studied as a potential ligand for a variety of metal ions, including copper, zinc, and nickel. It has also been studied as a potential drug candidate, due to its ability to interact with proteins and other biological molecules. Additionally, this compound has been studied as a potential inhibitor of enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation.

Mecanismo De Acción

Target of Action

Similar compounds, such as pyridazin-3-one substituted with morpholino-pyrimidine derivatives, have been evaluated as tyrosine kinase inhibitors against c-met enzyme . The c-Met enzyme is a receptor tyrosine kinase (RTK) family and an attractive target for cancer therapy .

Mode of Action

Similar compounds have been shown to inhibit the c-met enzyme, which is accountable for proliferation, scattering, invasion, and metastasis of tumor cells . This inhibition could potentially lead to a decrease in these cellular activities.

Biochemical Pathways

Dysregulation of the c-met kinase, which this compound may inhibit, is observed in many cancers and correlates with tumorigenic invasive growth, migration, proliferation, survival, and metastasis by downstream signal transducers, such as mapk, pip3k, and stat pathways .

Result of Action

Similar compounds have shown good biological activity and excellent c-met enzyme inhibitory activities . This suggests that the compound could potentially have a significant impact on cellular processes, particularly in the context of cancer cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-methyl-3-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline has several advantages and limitations for laboratory experiments. One advantage of this compound is that it is relatively easy to synthesize, and can be synthesized using a variety of methods. Additionally, this compound is able to bind to metal ions and form complexes with them, which can be used to study the interaction of proteins and other biological molecules. A limitation of this compound is that its mechanism of action is not yet fully understood, and further research is needed to fully understand how it interacts with proteins and other biological molecules.

Direcciones Futuras

There are a number of potential future directions for research on 2-methyl-3-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline. One potential direction is to further study its mechanism of action, in order to gain a better understanding of how it interacts with proteins and other biological molecules. Additionally, further research could be done to explore the potential therapeutic applications of this compound, such as its potential use as an anti-inflammatory drug. Finally, further research could be done to explore the potential use of this compound as a ligand for metal ions, such as copper, zinc, and nickel.

Métodos De Síntesis

2-methyl-3-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline can be synthesized through a variety of methods, including the reaction of 2-methyl-3-piperazin-1-yl quinoxaline with 4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazine. This reaction is typically carried out in a solvent such as ethyl acetate, and the resulting product is a white, crystalline solid. Other methods of synthesis have also been developed, such as the reaction of 2-methyl-3-piperazin-1-yl quinoxaline with 4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazine in the presence of a base, such as sodium hydroxide.

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

2-methyl-3-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions can modulate the enzyme’s activity, leading to altered cellular responses to oxidative stress. Additionally, the compound may bind to specific protein receptors, influencing signal transduction pathways and cellular communication .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival . Furthermore, it can modulate the expression of genes involved in apoptosis, cell cycle regulation, and metabolic processes . These effects highlight the compound’s potential as a therapeutic agent in treating diseases characterized by dysregulated cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as DNA, RNA, and proteins, altering their structure and function . For instance, the compound may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound may undergo chemical degradation, leading to the formation of metabolites with distinct biological activities . In in vitro and in vivo studies, prolonged exposure to the compound has been shown to result in sustained changes in cellular function, such as altered metabolic activity and gene expression profiles . These findings underscore the importance of considering the temporal dynamics of the compound’s effects in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and antioxidant activities . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dose-dependent effects highlight the need for careful dosage optimization in preclinical and clinical studies to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . These metabolic interactions can influence the compound’s bioavailability, efficacy, and toxicity, making it essential to understand its metabolic profile in detail.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within different cellular compartments . These transport mechanisms can affect the compound’s accessibility to its molecular targets and its overall pharmacokinetic profile.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, by targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological effects, highlighting the importance of understanding its subcellular distribution in the context of its therapeutic potential.

Propiedades

IUPAC Name |

4-[6-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyridazin-3-yl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N7O/c1-16-21(23-18-5-3-2-4-17(18)22-16)28-10-8-26(9-11-28)19-6-7-20(25-24-19)27-12-14-29-15-13-27/h2-7H,8-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMHGWHPWTZTZNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N=C1N3CCN(CC3)C4=NN=C(C=C4)N5CCOCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-phenyl-3-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)propan-1-ol](/img/structure/B6475928.png)

![8-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]-8-azabicyclo[3.2.1]octane](/img/structure/B6475930.png)

![3-chloro-4-[(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyridine](/img/structure/B6475935.png)

![5-chloro-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1,3-benzoxazole](/img/structure/B6475954.png)

![5-cyclopropyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1,2-oxazole-3-carboxamide](/img/structure/B6475962.png)

![N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B6475967.png)

![N-(3-chlorophenyl)-4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carboxamide](/img/structure/B6475969.png)

![6-chloro-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}quinoxaline](/img/structure/B6475972.png)

![N-(1-phenylethyl)-[1,3]thiazolo[4,5-c]pyridin-2-amine](/img/structure/B6475985.png)

![3-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B6475992.png)

![1,1,1-trifluoro-2-phenyl-3-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)propan-2-ol](/img/structure/B6475998.png)

![4-{4-[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinazoline](/img/structure/B6475999.png)

![3-chloro-4-({1-[(5-methylthiophen-2-yl)sulfonyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B6476015.png)